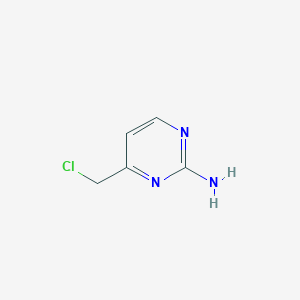

4-(chloromethyl)-2-Pyrimidinamine

Description

4-(Chloromethyl)-2-pyrimidinamine is a pyrimidine derivative characterized by a chloromethyl (-CH2Cl) substituent at the 4-position and an amino (-NH2) group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are pivotal in medicinal and agrochemical research due to their structural versatility and bioactivity .

The chloromethyl group enhances reactivity, enabling further functionalization (e.g., nucleophilic substitution), while the amino group contributes to hydrogen-bonding interactions, influencing molecular recognition in biological systems .

Properties

Molecular Formula |

C5H6ClN3 |

|---|---|

Molecular Weight |

143.57 g/mol |

IUPAC Name |

4-(chloromethyl)pyrimidin-2-amine |

InChI |

InChI=1S/C5H6ClN3/c6-3-4-1-2-8-5(7)9-4/h1-2H,3H2,(H2,7,8,9) |

InChI Key |

PVXDKHCFTCLPOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1CCl)N |

Origin of Product |

United States |

Preparation Methods

Chlorination Using Thionyl Chloride or Phosphorus Oxychloride

In a synthetic sequence reported in medicinal chemistry literature, the chlorination of a hydroxymethyl intermediate at the 4-position of the pyrimidine ring is achieved using thionyl chloride (SOCl₂). For example, an alcohol intermediate derived from 4-aminophenylmethanol was converted to the corresponding chloromethyl derivative via SOCl₂-mediated chlorination. The chlorinated intermediate was then used in subsequent nucleophilic substitution reactions to afford target diamine compounds.

Similarly, phosphorus oxychloride (POCl₃) has been employed as a chlorination reagent to convert 4-hydroxymethyl or 4-hydroxy groups on pyrimidine rings into chloromethyl groups. This reagent is effective but requires careful handling due to its toxicity and corrosiveness. In one study, POCl₃ was used to synthesize 4-chloro-2-isopropyl-6-methyl-pyrimidine intermediates, which were further reacted with amines.

Reaction Conditions and Yields

The chlorination reactions are typically performed under reflux or elevated temperatures, with reaction times ranging from several hours to overnight depending on substrate and reagent.

Yields for chlorination steps vary but are generally moderate to good. For example, the chlorination of an alcohol intermediate with SOCl₂ gave the chloromethyl derivative in yields around 26% to 37% after subsequent transformations.

Synthesis from 2-Aminopyrimidine via Diazotization and Chlorination

Another industrially relevant method involves the synthesis of chloropyrimidine derivatives starting from 2-aminopyrimidine through diazotization followed by substitution with chloride ions.

Multi-Step Preparation of 2-Chloropyrimidine

A patented process describes the preparation of 2-chloropyrimidine via three main steps:

Pyrolysis of dicyandiamide with ammonium chloride at 150–230 °C to produce guanidinium hydrochloride.

Refluxing guanidinium hydrochloride with 1,1,3,3-tetramethoxypropane in the presence of industrial hydrochloric acid solvent at 60–120 °C to yield 2-aminopyrimidine.

Diazotization of 2-aminopyrimidine with sodium nitrite at low temperature (-30 to 5 °C) in hydrochloric acid solvent, catalyzed by zinc chloride, to afford 2-chloropyrimidine.

This method is notable for its scalability, mild reaction conditions, and relatively high yields, making it suitable for industrial production.

Application to this compound

- While the patent focuses on 2-chloropyrimidine, the diazotization-chlorination strategy can be adapted to introduce chloromethyl groups at the 4-position by using appropriate substituted pyrimidine precursors.

Following the introduction of the chloromethyl group, nucleophilic substitution reactions are often employed to functionalize the pyrimidine ring further.

Use of Bases and Phase Transfer Catalysts

In one study, 6-hydroxy-2-isopropyl-4-methylpyrimidine was reacted with 2-chloro-5-(chloromethyl)pyridine in dichloromethane using sodium hydride as a base and tetrabutylammonium bromide as a phase transfer catalyst. The reaction was refluxed for 4 hours, followed by aqueous workup and chromatographic purification, yielding the desired substituted pyrimidine derivative in 49% yield.

The use of sodium hydride and phase transfer catalysts facilitates the nucleophilic substitution on the chloromethyl group, enabling the introduction of amine functionalities.

Alternative Bases and Solvents

- Potassium carbonate has been used as a base in substitution reactions involving chloromethyl pyrimidines, often in polar aprotic solvents, to improve nucleophilic displacement efficiency.

Synthetic Routes Involving Pyrimidine Ring Construction and Subsequent Chloromethylation

Some methods build the pyrimidine ring with appropriate substituents, followed by chloromethylation at the 4-position.

Comparative Summary of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Chlorination of hydroxymethyl pyrimidines | Thionyl chloride, phosphorus oxychloride, reflux | Direct, straightforward | Toxic reagents, moderate yields | 26–49% |

| Diazotization and chlorination of 2-aminopyrimidine | Sodium nitrite, zinc chloride catalyst, low temperature | Scalable, mild conditions | Multi-step, requires precursor | High (industrial) |

| Nucleophilic substitution on chloromethyl intermediates | Sodium hydride, tetrabutylammonium bromide, reflux | Efficient substitution | Requires careful base handling | ~49% |

| Pyrimidine ring construction + chloromethylation | Multi-step, methylation, amination, chlorination | Flexible for diverse substituents | Longer synthesis, complex steps | Variable |

Research Findings and Optimization Perspectives

The use of phase transfer catalysts and strong bases like sodium hydride enhances nucleophilic substitution efficiency on chloromethyl groups, improving yields and reaction times.

Chlorination with thionyl chloride is effective but can result in moderate yields and requires careful control to avoid over-chlorination or decomposition.

Industrial methods favor diazotization and catalytic chlorination for better scalability and product consistency, with zinc chloride catalysis playing a key role in improving reaction rates and selectivity.

Alternative synthetic routes building the pyrimidine ring with desired substituents before chloromethylation allow for structural diversity but may increase the number of synthetic steps and complexity.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-2-Pyrimidinamine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.

Oxidation: Products include pyrimidine N-oxides.

Reduction: Products include primary or secondary amines.

Scientific Research Applications

While the specific compound "4-(chloromethyl)-2-Pyrimidinamine" is not directly discussed in the provided search results, the search results do detail information on pyrimidines, pyrimidine derivatives, and related compounds, as well as their applications.

Synthesis and applications of pyrimidines

The pyrimidine nucleus is present in many bioactive organic compounds, leading to an interest in functionalized pyrimidine building blocks for use in synthesis . One study describes novel chemistry for preparing and using 2-trichloromethyl-4-chloropyrimidines for synthesizing various substituted pyrimidines .

Anti-inflammatory Activity

Certain pyrrolo[2,3-d]pyrimidines with a 4-methoxyphenyl group at position-7 have demonstrated enhanced anti-inflammatory activity . Two compounds, 5 and 6 , notably suppressed COX-2 activity, with IC50 values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, comparable to celecoxib (IC50 = 0.04 ± 0.01 μmol) . Several substituted 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives have also been reported, showing anti-inflammatory potential in carrageenan-induced paw edema and cotton pellet-induced granuloma tests in rats .

Antimicrobial Activity

Research has explored the synthesis of N4-[4,6-diaryl-2-pyrimidinyl]-7-chloro-4-quinolinamine derived from 2-amino-4,6-diaryl substituted pyrimidine derivatives and 4,7-dichloroquinoline . Antibacterial activity was observed in all synthesized compounds, with the presence of methoxy and halogen groups (like -Cl, -Br, -F) in the phenyl ring increasing activity .

Anticancer Activity

Benzimidazole derivatives have shown increased anticancer potency selectively in leukemia . Compound 4f (NSC: 761982/1), which uses bendamustine and chlorambucil as templates, is cytotoxic on leukemia, melanoma, ovarian, prostate, breast, colon, central nervous system, and non-small cell lung cancer cells . Another compound, 4c , a pyrrolobenzodiazepine (PBD)-conjugated benzimidazole derivative, showed remarkable DNA-binding affinity and potent inhibition of cancer cell growth in various cancer cell lines . Selumetinib and Binimetinib, both benzimidazole derivatives, have demonstrated anticancer effects and have been approved for the treatment of specific conditions such as neurofibromatosis type 1 and metastatic cutaneous melanoma, respectively . Abemaciclib, another benzimidazole derivative, has gained FDA approval as an adjuvant with endocrine therapy for treating breast cancers .

Inhibitors of NAPE-PLD

Pyrimidine-4-carboxamide derivatives have been studied as inhibitors of the NAE-producing enzyme NAPE-PLD . Optimization of a library of these derivatives led to increased potency and improved physicochemical properties for potential in vivo use .

4-Aminocoumarin Derivatives

4-Aminocoumarins and their related compounds are versatile scaffolds in organic synthesis with biological applications such as antiproliferative, antimycobacterial, antibacterial, antiplatelet, antiglycant, antioxidant, antitumor, antistrogen, enzym inhibitory, and anticancer activities .

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-2-Pyrimidinamine depends on its specific application. In biological systems, it may act by interacting with nucleic acids or proteins, disrupting their normal function. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition of enzyme activity or interference with DNA replication.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Pyrimidinamine Derivatives

*Note: Exact data for this compound inferred from analogs.

Stability and Reactivity

- Hydrogen Bonding: Amino groups facilitate crystal packing via N–H···N interactions, as observed in 5-bromo-2-chloropyrimidin-4-amine .

- Planarity : Pyrimidine rings with coplanar substituents (e.g., Br, Cl) exhibit improved stacking interactions in supramolecular networks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(chloromethyl)-2-pyrimidinamine, and how can reaction conditions be tailored to improve yield?

- The synthesis of pyrimidine derivatives often involves halogenation and nucleophilic substitution. For example, thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) under ice-cooled conditions is effective for introducing chloromethyl groups, as demonstrated in the synthesis of structurally related compounds . Reaction temperature (e.g., 298 K) and time (3–6 hours) are critical for minimizing side reactions. Purification via recrystallization (e.g., petroleum ether/ethyl acetate mixtures) enhances purity (>97%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- X-ray crystallography is essential for resolving bond lengths, angles, and dihedral angles (e.g., 64.2° between pyrimidine and benzene rings in analogs) . NMR spectroscopy (¹H/¹³C) identifies proton environments, while HPLC (≥98% purity) ensures compound integrity . Mass spectrometry (e.g., NIST databases) confirms molecular weight and fragmentation patterns .

Q. How does the chloromethyl group influence the compound’s reactivity in further functionalization?

- The chloromethyl (–CH₂Cl) moiety is a versatile electrophilic site for nucleophilic substitution (e.g., with amines or thiols) or cross-coupling reactions. Its reactivity is comparable to other 4-substituted pyrimidines, such as 4-chloro-6-methoxy derivatives used in agrochemical intermediates . Steric and electronic effects must be considered when designing derivatives .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of this compound derivatives?

- Hydrogen bonding (N–H···N) and π-π stacking are critical. For example, in 5-bromo-2-chloropyrimidin-4-amine, N7–H···N3 bonds form dimers, while N7–H···N1 interactions extend into 2D networks . Chlorine’s electronegativity enhances dipole interactions, affecting melting points (e.g., 149–152.5°C in analogs) .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict binding affinity. For example, pyrimidine derivatives targeting CDK2 kinases rely on substituent positioning for hydrogen bonding with active sites . Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets, guided by crystallographic data .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrimidinamines?

- High-resolution mass spectrometry (HRMS) distinguishes isomers by exact mass. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in crowded spectra, as seen in 4,6-dichloro-2-pyrimidinamine studies . Contradictions in melting points (e.g., 99.5–101.5°C vs. 149–152.5°C) may arise from polymorphism, requiring differential scanning calorimetry (DSC) .

Q. What role does this compound play in designing kinase inhibitors?

- The pyrimidine core is a scaffold for ATP-binding pocket targeting. For example, Purvalanol analogs use 4-substituents (e.g., chloromethyl) to modulate selectivity for CDK2 over CDK1. Structure-activity relationship (SAR) studies prioritize substituent electronegativity and steric bulk .

Methodological Considerations

Q. How can researchers optimize crystallization conditions for X-ray analysis of pyrimidinamine derivatives?

- Slow evaporation from polar/non-polar solvent mixtures (e.g., acetonitrile or ethyl acetate/petroleum ether) produces diffraction-quality crystals. Inclusion of H atoms via riding models refines thermal parameters (Uiso) .

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.